molecular formula C8H8ClN3 B1650596 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1187582-22-4

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1650596
CAS No.: 1187582-22-4
M. Wt: 181.62
InChI Key: HEXZVKUFCHRANQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chloromethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the chloromethylation of 1-methyl-1H-imidazo[4,5-b]pyridine. One common method includes the reaction of 1-methyl-1H-imidazo[4,5-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl compound, which is subsequently converted to the chloromethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine is largely dependent on its chemical reactivity. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This can lead to the inhibition of enzyme activity or the disruption of cellular processes . The molecular targets and pathways involved vary depending on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(chloromethyl)-1-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-3-2-4-10-8(6)11-7(12)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXZVKUFCHRANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221785
Record name 2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187582-22-4
Record name 2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187582-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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